7-(3-bromobenzyl)-8-(isopentylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione 7-(3-bromobenzyl)-8-(isopentylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione
Brand Name: Vulcanchem
CAS No.: 313470-68-7
VCID: VC21452382
InChI: InChI=1S/C18H21BrN4O2S/c1-11(2)7-8-26-18-20-15-14(16(24)21-17(25)22(15)3)23(18)10-12-5-4-6-13(19)9-12/h4-6,9,11H,7-8,10H2,1-3H3,(H,21,24,25)
SMILES: CC(C)CCSC1=NC2=C(N1CC3=CC(=CC=C3)Br)C(=O)NC(=O)N2C
Molecular Formula: C18H21BrN4O2S
Molecular Weight: 437.4g/mol

7-(3-bromobenzyl)-8-(isopentylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione

CAS No.: 313470-68-7

Cat. No.: VC21452382

Molecular Formula: C18H21BrN4O2S

Molecular Weight: 437.4g/mol

* For research use only. Not for human or veterinary use.

7-(3-bromobenzyl)-8-(isopentylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione - 313470-68-7

Specification

CAS No. 313470-68-7
Molecular Formula C18H21BrN4O2S
Molecular Weight 437.4g/mol
IUPAC Name 7-[(3-bromophenyl)methyl]-3-methyl-8-(3-methylbutylsulfanyl)purine-2,6-dione
Standard InChI InChI=1S/C18H21BrN4O2S/c1-11(2)7-8-26-18-20-15-14(16(24)21-17(25)22(15)3)23(18)10-12-5-4-6-13(19)9-12/h4-6,9,11H,7-8,10H2,1-3H3,(H,21,24,25)
Standard InChI Key VTMFJPSSWIOTJV-UHFFFAOYSA-N
SMILES CC(C)CCSC1=NC2=C(N1CC3=CC(=CC=C3)Br)C(=O)NC(=O)N2C
Canonical SMILES CC(C)CCSC1=NC2=C(N1CC3=CC(=CC=C3)Br)C(=O)NC(=O)N2C

Introduction

The compound 7-(3-bromobenzyl)-8-(isopentylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a member of the purine derivatives class, which are nitrogen-containing compounds crucial in biochemistry, particularly in the formation of nucleotides, the building blocks of DNA and RNA. This specific compound features a bromobenzyl group and an isopentylsulfanyl group, which may influence its biological activity and solubility.

Synthesis Methods

The synthesis of purine derivatives typically involves several steps, including the formation of the purine core and subsequent functionalization. A potential synthetic route for this compound might include:

  • Step 1: Formation of the purine core.

  • Step 2: Introduction of the bromobenzyl group.

  • Step 3: Introduction of the isopentylsulfanyl group.
    Each step requires careful optimization of reaction conditions to maximize yield and purity.

Chemical Reactions

This compound can participate in various chemical reactions typical for purines, such as nucleophilic substitution and electrophilic addition. Understanding these reactions is essential for predicting how this compound might behave in biological systems.

Mechanism of Action

The mechanism of action for compounds like 7-(3-bromobenzyl)-8-(isopentylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione often involves interaction with specific biological targets such as enzymes or receptors. Experimental studies would be necessary to elucidate the precise mechanism.

Scientific Uses

Compounds in this class may have various applications in scientific research, including:

  • Pharmaceutical Development: Potential use in drug discovery due to their ability to interact with biological targets.

  • Biological Studies: Useful in studying enzyme or receptor interactions.

Chemical Data

PropertyValue
Molecular FormulaC17H21BrN4O2S
CAS No.656830-26-1

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